(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound often used in peptide synthesis. It is characterized by the presence of a tert-butoxy group, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino acid backbone. This compound is particularly valuable in the field of organic chemistry due to its role as a protecting group for amino acids during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butoxy group. This is done by reacting the Fmoc-protected amino acid with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butoxy group can be removed under acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with the carboxyl group of another amino acid to form a peptide bond.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
tert-Butoxy Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Peptide Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling reagent like hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotected Amino Acid: Removal of protecting groups yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Scientific Research Applications
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: As a protected amino acid, it is a crucial building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Used in the development of peptide-based drugs and therapeutic agents.
Biochemistry: Employed in the study of protein structure and function.
Industrial Applications: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The primary mechanism of action of (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butoxy group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
Uniqueness
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to its specific combination of protecting groups and its role in peptide synthesis. The presence of both the Fmoc and tert-butoxy groups allows for selective protection and deprotection, facilitating the efficient synthesis of complex peptides.
Properties
Molecular Formula |
C22H25NO5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-19(20(24)25)12-23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
InChI Key |
IURXNFCAOJRKLI-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)O[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Origin of Product |
United States |
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